molecular formula C12H20S B1250564 3,4-Dibutylthiophene CAS No. 85932-61-2

3,4-Dibutylthiophene

Cat. No. B1250564
CAS RN: 85932-61-2
M. Wt: 196.35 g/mol
InChI Key: FKXCQUBXKMXXBG-UHFFFAOYSA-N
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Description

3,4-Dibutylthiophene is a chemical compound with the molecular formula C12H20S . It has an average mass of 196.352 Da and a monoisotopic mass of 196.128571 Da .


Synthesis Analysis

The synthesis of 3,4-Dibutylthiophene can be achieved from 3,4-Dibromothiophene and N-BUTYLMAGNESIUM BROMIDE . A one-pot synthesis of 2,5-diethynyl-3,4-dibutylthiophene substituted multitopic bipyridine ligands has also been reported .


Molecular Structure Analysis

The molecular structure of 3,4-Dibutylthiophene consists of 12 carbon atoms, 20 hydrogen atoms, and 1 sulfur atom . More detailed structural analysis may require specific spectroscopic techniques.


Physical And Chemical Properties Analysis

3,4-Dibutylthiophene has a density of 0.9±0.1 g/cm^3, a boiling point of 258.8±9.0 °C at 760 mmHg, and a flash point of 79.9±4.9 °C . It has a molar refractivity of 62.3±0.3 cm^3, a polar surface area of 28 Å^2, and a molar volume of 210.6±3.0 cm^3 .

Scientific Research Applications

Conjugation Length and Energy-Gap Modulation

3,4-Dibutylthiophene has been used to prepare soluble polyalkylthiophenes, enabling the modulation of electronic properties like conjugation length and energy-gap. The copolymerization of 3-butylthiophene and 3,4-dibutylthiophene results in materials with optical properties that vary with the chain's composition. This characteristic is significant for developing materials with tailored optical and electronic features (Catellani et al., 1996).

Relaxation Dynamics in Random Copolymers

Research on the relaxation dynamics of soluble polyalkylthiophenes obtained from the random copolymerization of 3,4-dibutylthiophene and 3-butylthiophene has shown the ability to control conjugation length, optical gap, and non-radiative decay rate. This work is essential in understanding the relaxation processes in these materials, which is vital for their application in electronic devices (Bongiovanni et al., 1998).

Electrochromic Properties

A series of copolymers incorporating 3,4-dibutylthiophene units show diverse electrochromic properties. These properties are valuable for applications in electrochromic devices, as they offer a range of electron conjugation lengths and corresponding changes in material behavior (Catellani et al., 1995).

Nanostructured Film Development

The electropolymerization of derivatives of 3,4-dibutylthiophene onto single carbon fiber microelectrodes has been explored. This research provides insights into developing nanostructured films with reversible redox behavior and potential applications in supercapacitors and other electronic devices (Turhan et al., 2012).

Photoluminescence and Quantum Yields

The photoluminescence spectra and quantum yields of conjugated polymers obtained by copolymerizing 3,4-dibutylthiophene have been studied. The findings indicate that the emission maxima are tunable by varying the fraction of disubstituted monomers, which is crucial for applications in optoelectronics (Luzzati et al., 1997).

Ion Coordination Impact

Research on the coordination of soft transition metal ions with 3,4-bis(alkylthio)thiophenes has shown that complexation can significantly alter the conformational and electronic structure of these molecules. This ability to tune properties through ion coordination is vital for developing novel materials with specific electronic and optical characteristics (Goldoni et al., 2001).

Safety And Hazards

The safety data sheet for 3,4-Dibutylthiophene suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment . In case of accidental release, it is advised to avoid breathing mist, gas, or vapors, and to ensure adequate ventilation .

Future Directions

While specific future directions for 3,4-Dibutylthiophene are not mentioned in the search results, thiophene derivatives in general have been studied for their potential applications in various fields, including organic electronics, photovoltaics, and materials science .

properties

IUPAC Name

3,4-dibutylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20S/c1-3-5-7-11-9-13-10-12(11)8-6-4-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXCQUBXKMXXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CSC=C1CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461583
Record name 3,4-dibutylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibutylthiophene

CAS RN

85932-61-2
Record name 3,4-dibutylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Butylmagnesium bromide (140 mmol) was added dropwise at 0° C. to a mixture solution of 3,4-dibromothiophene (50 mmol) and [1,3-bis (diphenylphosphino)propane]dichloronickel(II) (0.3 mmol) in 100 mL of dry diethyl ether. The resulting mixture was heated and refluxed for 6 hours. The reaction mixture was combined with water, and extracted with diethyl ether. The extract solution was derived over magnesium sulfate, and the solvent was evaporated therefrom to obtain a crude product. The crude product was purified by silica gel column chromatography and by distillation to obtain the intended product (32 mmol) in a 64% yield.
Quantity
140 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.3 mmol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
M Catellani, S Luzzati, R Mendichi, AG Schieroni… - Polymer, 1996 - Elsevier
We have prepared a series of soluble polyalkylthiophenes in which it is possible to modulate continuously the electronic properties such as the conjugation length and the energy-gap. …
Number of citations: 23 www.sciencedirect.com
S Goeb, A De Nicola, R Ziessel - The Journal of Organic …, 2005 - ACS Publications
In this work, we detail the synthesis and photophysical properties of a series of soluble polybipyridine ligands comprising one to five bipyridine units sandwiched between rigid carbon−…
Number of citations: 45 pubs.acs.org
C Ringenbach, A De Nicola… - The Journal of Organic …, 2003 - ACS Publications
The efficient synthesis of soluble and rigid terpyridine-based ditopic ligands bearing an increasing number of 2,5-diethynyl-3,4-dibutylthiophene (DEDBT) modules has demonstrated …
Number of citations: 54 pubs.acs.org
C Wang, ME Benz, E LeGoff, JL Schindler… - Chemistry of …, 1994 - ACS Publications
A new polythiophene derivative has been synthesized by chemical oxidative polymerization of 3/, 4/-dibutyl-2, 2': 5'2"-terthiophene (DBTT). The new polymer, poly (DBTT), contains two …
Number of citations: 87 pubs.acs.org
A De Nicola, Y Liu, KS Schanze… - Chemical communications, 2003 - pubs.rsc.org
A facile and original synthesis of four 2,2′-bipyridine (bipy) ligands grafted with thiophene subunits is described using phase transfer experimental conditions: related Ru(II) complexes …
Number of citations: 23 pubs.rsc.org
M Catellani, C Botta, PC Stein, S Luzzati, R Consonni - Synthetic Metals, 1995 - Elsevier
We have prepared a series of alkyl substituted thiophene copolymers composed of 3-butylthiophene and 3,4-dibutylthiophene units in different percentages. The spectroscopical study …
Number of citations: 8 www.sciencedirect.com
L DeWitt, GJ Blanchard, E LeGoff… - Journal of the …, 1993 - ACS Publications
We report on the crystal structure and rotational isomerization of a poly (alkylthiophene) oligomer, 3', 4'-dibutyl-2, 2': 5', 2"-terthiophene. The X-ray crystal structure of this …
Number of citations: 108 pubs.acs.org
A De Nicola, C Ringenbach, R Ziessel - Tetrahedron letters, 2003 - Elsevier
A series of structurally well-defined molecular-scale wires bearing one to five 2,5-diethynyl-3,4-dibutylthiophene spacers and 2,2′:6′,2′′-terpyridine capping units were …
Number of citations: 18 www.sciencedirect.com
S Luzzati, E Prevosti, M Catellani - Synthetic metals, 1997 - Elsevier
The photoluminescence spectra and the quantum yields of a series of conjugated polymers obtained by the copolymerisation of 3 butylthiophene and 3,4-dibutylthiophene in different …
Number of citations: 4 www.sciencedirect.com
G Bongiovanni, MA Loi, A Mura, A Piaggi… - Chemical physics …, 1998 - Elsevier
The relaxation dynamics of soluble polyalkylthiophenes obtained by the random copolymerisation of 3,4-dibutylthiophene and 3-butylthiophene monomers is investigated. In these …
Number of citations: 9 www.sciencedirect.com

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